3-(3-Chlorophenylethyl)pyridine
Overview
Description
3-(3-Chlorophenylethyl)pyridine is an organic compound with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol . It is characterized by a pyridine ring substituted with a 3-(3-chlorophenylethyl) group. This compound is primarily used in organic synthesis and has various applications in scientific research .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylethyl)pyridine typically involves the reaction of 3-chlorophenylethyl bromide with pyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dichloromethane or ethyl acetate at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenylethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(3-Chlorophenylethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenylethyl)pyridine
- 3-(4-Chlorophenylethyl)pyridine
- 3-(3-Bromophenylethyl)pyridine
Uniqueness
3-(3-Chlorophenylethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-59-9 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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